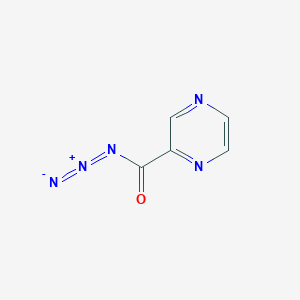

Pyrazine-2-carbonyl azide

Descripción general

Descripción

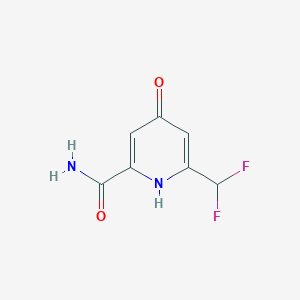

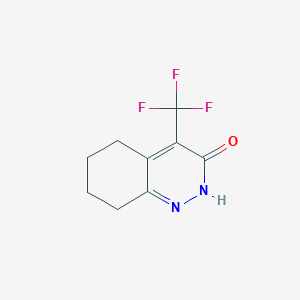

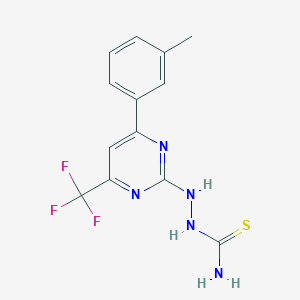

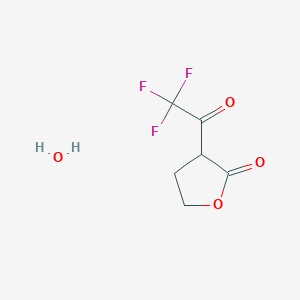

Pyrazine-2-carbonyl azide is a compound with the molecular formula C5H3N5O . It is a derivative of pyrazine, a class of compounds that have a six-membered aromatic structure with two nitrogen atoms .

Synthesis Analysis

Pyrazines can be synthesized by chemical methods or by certain microorganisms . A key step in the synthesis of substituted pyrazines is the amination of ketone precursors, mediated using a transaminase . Treatment of α-diketones with a transaminase in the presence of an amine donor yields α-amino ketones, which undergo oxidative dimerization to form the pyrazines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis

The key amination step of the ketone precursors in a biocatalytic synthesis of substituted pyrazines and pyrroles is mediated using a transaminase . Treatment of α-diketones with a transaminase in the presence of an amine donor yields α-amino ketones which underwent oxidative dimerization to the pyrazines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 149.11 g/mol . It has a topological polar surface area of 57.2 Ų and a complexity of 197 .Direcciones Futuras

The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . The growing awareness of people about the ingredients and the origin of their daily food has strongly influenced the market with labels like “organic” and “natural” .

Propiedades

IUPAC Name |

pyrazine-2-carbonyl azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5O/c6-10-9-5(11)4-3-7-1-2-8-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNGGCZBYFRNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B8005235.png)

![3,4,5,6,6a,7-Hexahydro-7-hydroxy-3-(e)-(p-methoxybenzylidene)-7-(trifluoromethyl)benz-[c]-isoxazole](/img/structure/B8005259.png)

![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B8005289.png)

![3-Amino-2-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B8005292.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine](/img/structure/B8005326.png)